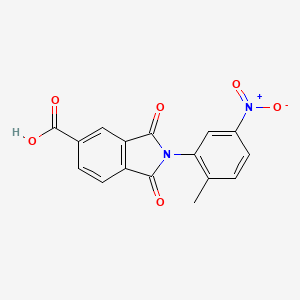
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is an organic compound with a complex structure that includes a nitro group, a tolyl group, and a carboxyphthalimide moiety
準備方法
Synthetic Routes and Reaction Conditions: The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the o-tolyl group .
Industrial Production Methods: Industrial production of 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(4-amino-o-tolyl)-4-carboxyphthalimide.
Reduction: Formation of N-(4-amino-o-tolyl)-4-carboxyphthalimide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
類似化合物との比較
- N-(4-nitro-o-tolyl)-4-chlorophthalimide
- (4-nitro-phenyl)-o-tolyl sulfone
- ((4-Nitro-o-tolyl)azo)malononitrile
Comparison: 2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to the presence of the carboxyphthalimide group, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C16H10N2O6 |
|---|---|
分子量 |
326.26 g/mol |
IUPAC名 |
2-(2-methyl-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C16H10N2O6/c1-8-2-4-10(18(23)24)7-13(8)17-14(19)11-5-3-9(16(21)22)6-12(11)15(17)20/h2-7H,1H3,(H,21,22) |
InChIキー |
PKJAHSJIWCHJMH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


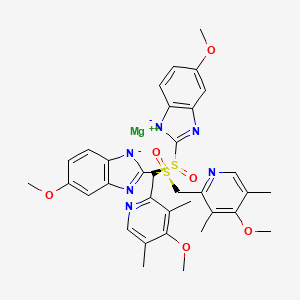
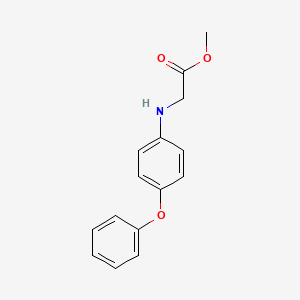
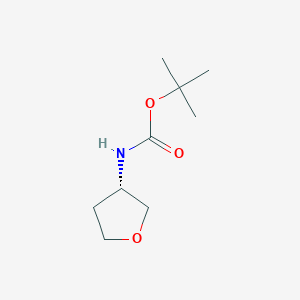
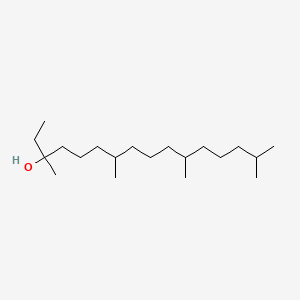

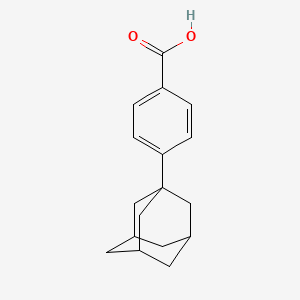

![4-Cyclopropyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8788179.png)

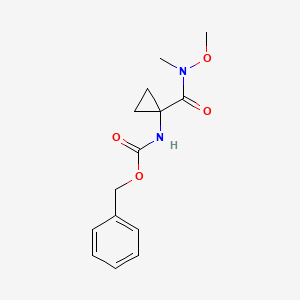
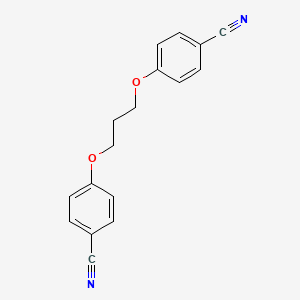
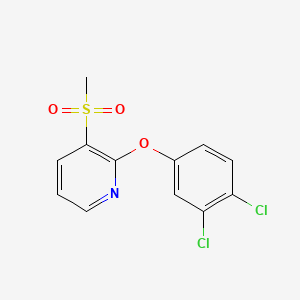
![3,5-Diamino-4-[(2-Chlorophenyl)Hydrazono]Pyrazole](/img/structure/B8788212.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)](/img/structure/B8788215.png)
